molecular formula C19H17N3O5 B11045745 (4E)-4-(1-Aminoethylidene)-1-(4-methoxyphenyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione

(4E)-4-(1-Aminoethylidene)-1-(4-methoxyphenyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione

Cat. No.: B11045745
M. Wt: 367.4 g/mol
InChI Key: LLFXROGGVAAOLY-LFIBNONCSA-N
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Description

4-[(E)-1-Aminoethylidene]-1-(4-methoxyphenyl)-5-(3-nitrophenyl)dihydro-1H-pyrrole-2,3-dione is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes an aminoethylidene group, a methoxyphenyl group, and a nitrophenyl group attached to a dihydropyrrole-2,3-dione core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-1-aminoethylidene]-1-(4-methoxyphenyl)-5-(3-nitrophenyl)dihydro-1H-pyrrole-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-1-Aminoethylidene]-1-(4-methoxyphenyl)-5-(3-nitrophenyl)dihydro-1H-pyrrole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-[(E)-1-aminoethylidene]-1-(4-methoxyphenyl)-5-(3-nitrophenyl)dihydro-1H-pyrrole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with certain enzymes can inhibit their activity, resulting in antimicrobial or anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-1-Aminoethylidene]-1-(4-methoxyphenyl)-5-(3-nitrophenyl)dihydro-1H-pyrrole-2,3-dione is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both methoxyphenyl and nitrophenyl groups, along with the aminoethylidene group, allows for a wide range of chemical reactions and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H17N3O5

Molecular Weight

367.4 g/mol

IUPAC Name

(4E)-4-(1-aminoethylidene)-1-(4-methoxyphenyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C19H17N3O5/c1-11(20)16-17(12-4-3-5-14(10-12)22(25)26)21(19(24)18(16)23)13-6-8-15(27-2)9-7-13/h3-10,17H,20H2,1-2H3/b16-11+

InChI Key

LLFXROGGVAAOLY-LFIBNONCSA-N

Isomeric SMILES

C/C(=C\1/C(N(C(=O)C1=O)C2=CC=C(C=C2)OC)C3=CC(=CC=C3)[N+](=O)[O-])/N

Canonical SMILES

CC(=C1C(N(C(=O)C1=O)C2=CC=C(C=C2)OC)C3=CC(=CC=C3)[N+](=O)[O-])N

Origin of Product

United States

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